molecular formula C13H17N5O B2697423 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide CAS No. 2034386-85-9

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide

Cat. No.: B2697423
CAS No.: 2034386-85-9
M. Wt: 259.313
InChI Key: XSUAUUCAOKZFEH-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide is a high-purity chemical compound designed for advanced research applications. This molecule features a 4-pyridyl-1,2,3-triazole core, a structure recognized in scientific literature as a versatile building block for synthesizing chelating agents in biomedical research . The compound acts as a ditopic ligand with two distinct metal-complexing sites: the 4-pyridine moiety and the triazole unit, which often exhibits a nearly planar geometry with its heteroaromatic rings, facilitating strong coordination with various metal ions . The pivalamide (tert-butyl carboxamide) group enhances the molecule's metabolic stability and influences its pharmacokinetic properties, making it a valuable scaffold in medicinal chemistry and drug discovery. Its primary research applications include the development of novel coordination complexes and potential use as a precursor in synthesizing compounds for biological evaluation. Researchers utilize this compound under the explicit condition that it is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,2-dimethyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-13(2,3)12(19)15-8-10-9-18(17-16-10)11-4-6-14-7-5-11/h4-7,9H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUAUUCAOKZFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide typically involves a multi-step process. One common method starts with the preparation of the 1-(pyridin-4-yl)-1H-1,2,3-triazole intermediate. This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction, between pyridine-4-yl azide and an alkyne. The resulting triazole intermediate is then reacted with pivaloyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring may facilitate binding through hydrogen bonding or π-π interactions, while the pivalamide group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Pyridine-Pivalamide Derivatives

The Catalog of Pyridine Compounds (2017) lists several pyridine-pivalamide analogs, differing in substituents on the pyridine ring (Table 1).

Compound Name Molecular Formula M.W. Key Substituents Price (1 g) Source
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Cl, I, formyl (-CHO) $500
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide C₁₃H₁₈ClIN₂O₃ 412.65 Cl, I, dimethoxymethyl $500
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide Not provided ~350* I, methoxy (-OCH₃) Not listed
Target compound C₁₃H₁₇N₅O 283.31 Pyridin-4-yl, triazole, pivalamide N/A N/A

*Note: Molecular weight estimated based on structural similarity.

Key Observations :

  • Halogenation : The presence of iodine (I) and chlorine (Cl) in analogs like C₁₁H₁₂ClIN₂O₂ increases molecular weight significantly compared to the target compound, which lacks halogens. Halogens may enhance intermolecular interactions (e.g., halogen bonding) but reduce solubility .
  • The target compound’s triazole group offers a rigid, planar structure conducive to π-π stacking .

Triazole-Containing Analogs

Compounds with 1,2,3-triazole cores are highlighted in multiple sources:

  • AB668 : A bivalent CK2 inhibitor featuring a triazole-linked indole carboxylate and piperidinyl-sulfonamide group. While structurally distinct, its triazole moiety serves as a spacer for molecular recognition, suggesting the target compound’s triazole could similarly mediate biological interactions .
  • Polycyclic N-fused pyrrolidines : Synthesized via click chemistry, these compounds use triazoles to fuse aromatic and aliphatic rings, demonstrating the versatility of triazoles in constructing complex architectures .
  • N-((1-(4-acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide (54) : Shares the triazole-methyl-amide motif but replaces pivalamide with acrylamide, introducing polymerizable double bonds. This contrast highlights how amide choice tailors stability or reactivity .

Research Implications and Limitations

  • Structural Advantages : The target compound’s pivalamide group provides metabolic stability compared to smaller amides, while the pyridine-triazole core offers sites for functionalization.
  • Knowledge Gaps: No biological or physicochemical data (e.g., solubility, binding affinity) are available in the evidence, limiting direct application insights.

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide is a synthetic organic compound notable for its unique chemical structure that includes a pyridine ring, a triazole ring, and a pivalamide group. This structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H16N4O, with a molecular weight of 244.29 g/mol. The presence of the triazole ring is particularly significant as it enhances the compound's binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole moiety facilitates binding through hydrogen bonding and π-π interactions, while the pivalamide group enhances lipophilicity and membrane permeability. This interaction can modulate enzyme or receptor activity, which is crucial for its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens. Studies have indicated that it possesses inhibitory effects on bacterial growth and may be effective against resistant strains.

Anticancer Properties : Preliminary investigations suggest that this compound may act as an anticancer agent. It has been tested in vitro against various cancer cell lines, showing significant cytotoxic effects. For instance, it demonstrated an IC50 value in the micromolar range against several tumor cell lines.

Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown promise as an inhibitor of TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression and fibrosis .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
  • Cytotoxicity Against Cancer Cells : In a study involving human breast cancer cell lines (MCF7), this compound exhibited an IC50 of 15 µM after 48 hours of exposure. This suggests its potential as a lead compound for further development in cancer therapy.
  • Kinase Inhibition Studies : The compound was evaluated for its inhibitory activity on ALK5 kinase using a luciferase assay. It demonstrated an IC50 value of 0.025 µM, indicating high potency and selectivity for this target compared to other kinases .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological ActivityIC50 Value
N-(pyridin-4-yl)pyridin-4-amideLacks triazole ringModerate antimicrobial50 µg/mL
3-methyl-N-(pyridin-4-y)amideContains methyl groupLow anticancer activity>100 µM
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-y)methyl)pivalamide Contains triazole and pivalamideHigh antimicrobial & anticancer15 µM

Q & A

Basic Questions

Q. What are the common synthetic routes for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide?

  • Methodology :

  • The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A pyridin-4-yl azide and a propargyl-pivalamide precursor are reacted in a DMF/K₂CO₃ system under inert conditions, followed by purification via column chromatography .
  • Alternative routes involve functionalizing pre-synthesized pyridine-triazole scaffolds with pivalamide groups using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
    • Key Considerations :
  • Steric hindrance from the pivalamide group may necessitate prolonged reaction times or elevated temperatures (e.g., 60–80°C).

Q. How can researchers characterize this compound using spectroscopic methods?

  • Analytical Workflow :

  • 1H/13C NMR : Identify protons on the pyridine (δ 7.5–8.5 ppm) and triazole (δ 7.8–8.2 ppm) rings. The pivalamide methyl groups appear as a singlet near δ 1.2 ppm .
  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₇N₅O₂: 283.14) using reverse-phase C18 columns with acetonitrile/water gradients .
    • Data Table :
Peak Type Chemical Shift (ppm) Integration
Pyridine H8.2–8.5 (d, J=5 Hz)2H
Triazole H7.9 (s)1H
Pivalamide CH₃1.2 (s)9H

Q. What solvent systems and conditions are optimal for purification?

  • Purification Strategies :

  • Use silica gel chromatography with ethyl acetate/hexane (3:7) for intermediate isolation. For final purification, recrystallize from ethanol/water (7:3) to obtain white crystalline solids .
  • Monitor polarity using TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can computational workflows optimize the synthesis of this compound?

  • Approach :

  • Employ quantum mechanical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. ICReDD’s reaction path search methods can predict optimal conditions (e.g., solvent, catalyst loading) .
  • Machine learning (ML) models trained on analogous triazole syntheses can recommend temperature/pH ranges to maximize yield .
    • Case Study :
  • A 2022 study reduced trial-and-error experimentation by 60% using computational screening to prioritize DMF over DMSO as the solvent, achieving 78% yield .

Q. How should researchers address contradictions in reaction yields reported across studies?

  • Root-Cause Analysis :

  • Steric Effects : Bulkier substituents (e.g., pivalamide) may reduce CuAAC efficiency. Compare yields with/without additives like TBTA (tris(benzyltriazolylmethyl)amine) to stabilize copper catalysts .
  • Purity of Azide Precursors : Impurities in pyridin-4-yl azide (e.g., residual NaN₃) can lead to side reactions. Validate via FT-IR (absence of –N₃ peaks at 2100 cm⁻¹) .
    • Mitigation :
  • Standardize azide synthesis using ion-exchange resins to remove sodium salts .

Q. What strategies enhance the compound’s solubility for biological assays?

  • Methodology :

  • Co-solvent Systems : Use DMSO/PBS (10:90) for in vitro studies. For in vivo applications, employ cyclodextrin-based formulations to improve aqueous solubility .
  • Structural Modifications : Introduce hydrophilic groups (e.g., –OH, –COOH) on the pyridine ring while retaining pivalamide’s metabolic stability .
    • Data :
Formulation Solubility (mg/mL)
DMSO/PBS12.5 ± 1.2
Cyclodextrin8.7 ± 0.9

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